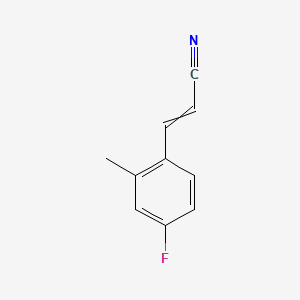

3-(4-Fluoro-2-methylphenyl)-acrylonitrile

Numéro de catalogue B8593211

Poids moléculaire: 161.18 g/mol

Clé InChI: ZJRTWZRAFZXFDZ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05015757

Procedure details

18.2 g (0.12 mole) of diazabicycloundecene in 150 ml of tetrahydrofuran are added dropwise, with stirring at room temperature, to 21.7 g (0.11 mole) of 2-chloro-3-(4-fluoro-2-methylphenyl)-propionitrile in 100 ml of tetrahydrofuran, and when the addition is complete, the mixture is stirred at room temperature for 15 hours and filtered, the filtrate is evaporated in vacuo, the residue is taken up in ethyl acetate, washed consecutively with 1-normal hydrochloric acid and water and dried over sodium sulphate, and the solvent is removed in vacuo. 34.6 g (96% of theory) of 3-(4-fluoro-2-methylphenyl)-acrylonitrile of melting point 86° C.-87° C. are obtained.

Name

diazabicycloundecene

Quantity

18.2 g

Type

reactant

Reaction Step One

Name

2-chloro-3-(4-fluoro-2-methylphenyl)-propionitrile

Quantity

21.7 g

Type

reactant

Reaction Step Two

Yield

96%

Identifiers

|

REACTION_CXSMILES

|

C1(C2CCCCCCCCCC=2)CCCCCCCCNN=1.Cl[CH:24]([CH2:27][C:28]1[CH:33]=[CH:32][C:31]([F:34])=[CH:30][C:29]=1[CH3:35])[C:25]#[N:26]>O1CCCC1>[F:34][C:31]1[CH:32]=[CH:33][C:28]([CH:27]=[CH:24][C:25]#[N:26])=[C:29]([CH3:35])[CH:30]=1

|

Inputs

Step One

|

Name

|

diazabicycloundecene

|

|

Quantity

|

18.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=NNCCCCCCCC1)C1=CCCCCCCCCC1

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

2-chloro-3-(4-fluoro-2-methylphenyl)-propionitrile

|

|

Quantity

|

21.7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C#N)CC1=C(C=C(C=C1)F)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at room temperature for 15 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate is evaporated in vacuo

|

WASH

|

Type

|

WASH

|

|

Details

|

washed consecutively with 1-normal hydrochloric acid and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

15 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC(=C(C=C1)C=CC#N)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 34.6 g | |

| YIELD: PERCENTYIELD | 96% | |

| YIELD: CALCULATEDPERCENTYIELD | 195.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |